

Chemical structure and properties of Olcegepant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Olcegepant hydrochloride	
Cat. No.:	B1663506	Get Quote

Olcegepant Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olcegepant hydrochloride, also known as BIBN 4096, is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] It was one of the first small molecule CGRP receptor antagonists to be investigated for the acute treatment of migraine.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Olcegepant hydrochloride**, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Olcegepant hydrochloride is a complex synthetic molecule. Its structure and key physicochemical properties are summarized below.

Chemical Structure:

• IUPAC Name: N-[(1R)-2-[[(1S)-5-Amino-1-[[4-(pyridin-4-yl)piperazin-1-yl]carbonyl]pentyl]amino]-1-(3,5-dibromo-4-hydroxybenzyl)-2-oxoethyl]-4-(2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide hydrochloride



- Chemical Formula: C₃₈H₄₇Br₂N₉O₅ · HCl[2]
- Molecular Weight: 906.11 g/mol (hydrochloride salt)[2]
- CAS Number: 586368-06-1 (hydrochloride), 204697-65-4 (free base)[3][5]
- Synonyms: BIBN 4096, BIBN-4096BS[2][3]

Physicochemical Properties:

Property	Value	Reference
Physical State	Solid	
Solubility	Soluble in DMSO	[6]
рКа	Data not publicly available	
LogP	5.48050	[7]

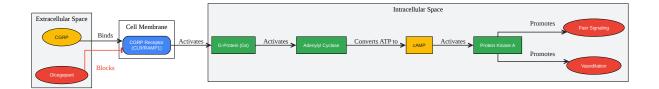
Mechanism of Action: CGRP Receptor Antagonism

Olcegepant exerts its therapeutic effect by blocking the CGRP receptor, thereby inhibiting the actions of CGRP. CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[2] It is released from trigeminal nerve endings and causes vasodilation of cranial blood vessels and neurogenic inflammation, both of which are thought to contribute to migraine pain.[2] By antagonizing the CGRP receptor, Olcegepant prevents these downstream effects.

CGRP Signaling Pathway:

The binding of CGRP to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, contributing to vasodilation and pain signaling.





Click to download full resolution via product page

CGRP Signaling Pathway and the inhibitory action of Olcegepant.

Pharmacological Properties

Olcegepant is a highly potent CGRP receptor antagonist with a high affinity for the human CGRP receptor.

In Vitro Pharmacology:

Parameter	Value	Cell Line/Tissue	Reference
IC50	0.03 nM	Human CGRP1 Receptor	[3][5]
Ki	14.4 pM	Human CGRP Receptor	[3][5]

In Vivo Pharmacology:

Preclinical studies in animal models have demonstrated the efficacy of Olcegepant in inhibiting CGRP-induced effects. In marmoset monkeys, intravenous administration of Olcegepant (1-30 µg/kg) inhibited the increase in facial blood flow induced by trigeminal ganglion stimulation.[5] In rats, Olcegepant has been shown to reduce mechanical allodynia.[5]



Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of **Olcegepant hydrochloride** are not readily available in the public domain. However, based on published literature, the following outlines the general methodologies used in its evaluation.

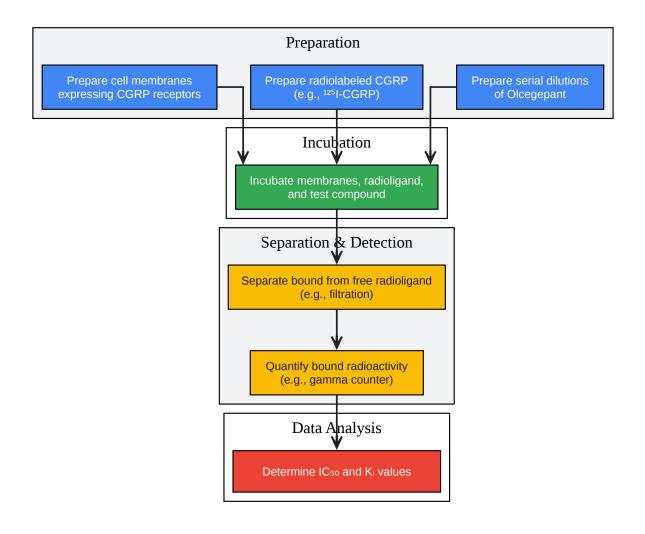
Synthesis:

A specific, detailed synthesis protocol for Olcegepant is not publicly available. The synthesis of structurally related CGRP antagonists often involves multi-step organic synthesis, including peptide couplings and the formation of heterocyclic ring systems. For a general understanding of the synthetic strategies for CGRP receptor antagonists, researchers can refer to patents and publications on related compounds.

CGRP Receptor Binding Assay (General Protocol):

This assay is used to determine the affinity of a compound for the CGRP receptor. A common method is a competitive radioligand binding assay.





Click to download full resolution via product page

General workflow for a CGRP receptor binding assay.

cAMP Functional Assay (General Protocol):

This assay measures the ability of a compound to inhibit CGRP-stimulated cAMP production, providing a measure of its functional antagonist activity.

- Cell Culture: Cells expressing the CGRP receptor (e.g., SK-N-MC cells) are cultured in appropriate media.
- Assay Preparation: Cells are seeded in multi-well plates and incubated.



- Compound Incubation: Cells are pre-incubated with varying concentrations of Olcegepant.
- CGRP Stimulation: CGRP is added to the wells to stimulate cAMP production.
- Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
- Data Analysis: The concentration-response curves are plotted to determine the IC₅₀ of Olcegepant for the inhibition of CGRP-stimulated cAMP production.[8]

Clinical Efficacy

A meta-analysis of a randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy of a 2.5 mg intravenous dose of Olcegepant for the acute treatment of migraine.[9]

Clinical Trial Results (Phase II):

Outcome (at 2 hours post- dose)	Odds Ratio (OR) vs. Placebo	95% Confidence Interval (CI)	p-value	Reference
Pain Relief	5.21	1.91 - 14.2	< 0.01	[9]
Pain-Free	31.11	3.80 - 254.98	< 0.01	[9]

These results indicate that Olcegepant is significantly more effective than placebo in providing pain relief and achieving a pain-free state in patients with acute migraine.[9]

Safety and Tolerability

In the Phase II trial, Olcegepant was generally well-tolerated.[2] The incidence of adverse events was not significantly different from placebo.[9]

Conclusion

Olcegepant hydrochloride is a pioneering molecule in the development of CGRP receptor antagonists for migraine treatment. Its high potency and selectivity for the CGRP receptor have



been demonstrated in both preclinical and clinical studies. While its development was not pursued for an oral formulation, the research on Olcegepant has been instrumental in validating the CGRP receptor as a key target for migraine therapy and has paved the way for the development of newer generations of CGRP antagonists. This technical guide provides a foundational understanding of Olcegepant's chemical and pharmacological characteristics, which can serve as a valuable resource for ongoing research in the field of migraine and CGRP-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olcegepant | C38H47Br2N9O5 | CID 6918509 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Olcegepant Novel Therapy for Acute Migraine Clinical Trials Arena [clinicaltrialsarena.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Olcegepant | CAS#:204697-65-4 | Chemsrc [chemsrc.com]
- 8. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Olcegepant hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663506#chemical-structure-and-properties-of-olcegepant-hydrochloride]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com